2-[(Acetylthio)methyl]-3-phenylpropionic Acid
CAS No.: 91702-98-6
Cat. No.: VC20792836
Molecular Formula: C12H14O3S
Molecular Weight: 238.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91702-98-6 |
|---|---|
| Molecular Formula | C12H14O3S |
| Molecular Weight | 238.3 g/mol |
| IUPAC Name | 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) |
| Standard InChI Key | BCAAXVOKLXDSPD-UHFFFAOYSA-N |
| SMILES | CC(=O)SCC(CC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CC(=O)SCC(CC1=CC=CC=C1)C(=O)O |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-[(Acetylthio)methyl]-3-phenylpropionic acid consists of a phenyl ring connected to a propionic acid backbone through a methylene (CH2) linker, with an acetylthio group (-SCH3) attached to the alpha carbon of the carboxylic acid . This arrangement creates a chiral center at the alpha position, allowing for stereoisomerism. The compound contains one undefined stereocenter, allowing for the existence of both R and S enantiomers .
Molecular Properties
The compound exhibits several notable molecular characteristics that define its chemical behavior and potential applications. These properties are summarized in the following table:
Acidic Properties
As a carboxylic acid derivative, 2-[(Acetylthio)methyl]-3-phenylpropionic acid exhibits characteristic acidic properties. The predicted pKa value is 4.06±0.10, indicating moderate acidity comparable to other phenylpropionic acid derivatives . This acidic character arises from the carboxylic acid functional group, which can readily donate a proton in solution.
Physical Properties
Physical State and Appearance
2-[(Acetylthio)methyl]-3-phenylpropionic acid typically appears as a solid that can range from a powder to a lump-like consistency, and may also exist as a clear liquid depending on temperature and purity . The compound's color is typically described as white to colorless, though it may take on a yellow hue under certain conditions or with aging .
Thermal Properties
The compound exhibits specific thermal characteristics important for handling and processing:
| Property | Value | Source |
|---|---|---|
| Melting Point | 39°C | |
| Boiling Point | 381.9±35.0°C (Predicted) | |
| Density | 1.226±0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.55 |
Solubility Profile
The solubility characteristics of 2-[(Acetylthio)methyl]-3-phenylpropionic acid are important for its applications in various chemical processes. It has been documented to be slightly soluble in organic solvents such as chloroform and methanol . This limited solubility in common organic solvents influences its purification methods and formulation strategies.
Synthesis Methods
Synthesis from L-Phenylalanine
A notable synthetic approach for obtaining 2-[(Acetylthio)methyl]-3-phenylpropionic acid involves using L-phenylalanine as a starting material. Specifically, the optically pure (S)-2-acetylthio-3-phenylpropionic acid can be prepared from L-phenylalanine through a sequence of reactions including diazotization/bromination, chiral inversion, and thioacetate substitution .
Crystallization-Induced Chiral Inversion
A particularly interesting aspect of the synthesis involves a crystallization-induced chiral inversion process. Research has demonstrated that (S)-2-bromo-3-phenylpropionic acid can undergo inversion to its (R)-enantiomer with excellent enantiomeric excess (96-99%) . This process represents a key step in the synthetic pathway and highlights the importance of crystallization techniques in stereoselective synthesis.
The complete synthetic route can be summarized as follows:
-
Conversion of L-phenylalanine to a brominated intermediate through diazotization/bromination
-
Chiral inversion of the brominated intermediate
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Substitution with thioacetate to yield the final 2-[(Acetylthio)methyl]-3-phenylpropionic acid product
Applications and Research Significance
Synthetic Utility
The documented synthesis methods, particularly the crystallization-induced chiral inversion, demonstrate the compound's significance in synthetic organic chemistry. This approach provides a pathway to obtain enantiomerically pure compounds, which is crucial for pharmaceutical applications where stereochemistry often dictates biological activity .
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